Nicotinic acid, commonly known as niacin, is a well-established drug used to manage dyslipidemia and reduce the progression of atherosclerosis. Its therapeutic effects have been attributed to its ability to modulate lipid levels, particularly by decreasing low-density lipoprotein (LDL) cholesterol and increasing high-density lipoprotein (HDL) cholesterol in plasma1. However, recent studies have expanded our understanding of nicotinic acid's mechanism of action, revealing that its benefits extend beyond lipid modification.
The antiatherosclerotic activity of nicotinic acid has been linked to its interaction with the G-protein-coupled receptor GPR109A, which is expressed by immune cells. In a mouse model of atherosclerosis, nicotinic acid was shown to inhibit disease progression independently of changes in total cholesterol and HDL cholesterol plasma levels. This effect was absent in mice lacking GPR109A, indicating the receptor's crucial role. Nicotinic acid was found to induce the expression of the cholesterol transporter ABCG1 in macrophages from wild-type mice, promoting cholesterol efflux. Additionally, it inhibited the recruitment of macrophages to atherosclerotic plaques and reduced inflammation, suggesting that GPR109A activation mediates anti-inflammatory effects beneficial for treating atherosclerosis1.
The primary application of nicotinic acid has been in the treatment of atherosclerosis. Studies have demonstrated its efficacy in lowering serum cholesterol levels in both animal models and human patients with hypercholesterolemia. In dogs with induced hypercholesterolemia, nicotinic acid alone or in combination with phenyl-ethyl-acetamide led to a rapid and sustained decrease in cholesterol levels. Similarly, in arteriosclerotic patients, nicotinic acid significantly reduced serum cholesterol, with an average decrease of 35.3% observed between the second and fourth weeks of administration4.
Another field where nicotinic acid derivatives have shown potential is in the inhibition of prostaglandin synthesis. Derivatives such as (phenylthio-4 phenylamino)-2 nicotinic acid have been found to inhibit the hypotensive action of arachidonic acid mediated by prostaglandins in rats. These compounds also inhibited the formation of prostaglandin-like substances and malonaldehyde, indicating their role as prostaglandin synthetase inhibitors, albeit less active than indomethacin5.
In material science, the structural properties of nicotinic acid derivatives have been explored. For instance, 2-((2-ethylphenyl)amino)nicotinic acid (2EPNA) was synthesized, and its crystal structure was determined. The alkylation of the phenyl ring with an ethyl group was found to disrupt the planar conformation of the molecule, leading to the formation of an acid-pyridine heterosynthon in the crystal. This compound exhibited a strong tendency to form a stable amorphous phase upon melt quenching, which did not crystallize even upon reheating, attributed to the formation of acid-pyridine hydrogen bonding in the amorphous state2.
Nicotinic acid derivatives have also been utilized in the synthesis of modified nucleosides. The 2-(phenylthio)ethyl group has been proposed as a novel two-stage base protecting group for thymidine analogues. This protection allows for the regiospecific insertion at the N3-position of the pyrimidine and is stable under strongly basic conditions. This facilitates selective O-alkylation of the ribose moieties, avoiding undesired base alkylations. After oxidation to sulfone, the protecting group can be removed by a β-elimination mechanism, which is compatible with solid-phase synthesis protocols3.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: